N-(2-Methoxyethyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZPCSQOIHGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592522 | |
| Record name | N-(2-Methoxyethyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-28-2 | |
| Record name | N-(2-Methoxyethyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Amide Coupling via Acid Chloride Intermediate
The most straightforward route involves converting piperidine-3-carboxylic acid (1 ) to its acid chloride (2 ), followed by reaction with 2-methoxyethylamine (3 ) (Figure 1).
Reaction Scheme:
-
Activation : Treatment of 1 with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours yields 2 .
-
Aminolysis : Addition of 3 in the presence of triethylamine (TEA) as a base facilitates nucleophilic acyl substitution, forming the target compound (4 ).
Conditions and Yield
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | SOCl₂ (1.2 eq) | DCM | 0–5°C | 2 h | 95% |
| 2 | 3 (1.5 eq), TEA (2 eq) | DCM | 25°C | 12 h | 82% |
Key Considerations :
-
Excess SOCl₂ ensures complete conversion to 2 , minimizing residual carboxylic acid .
-
TEA neutralizes HCl generated during aminolysis, preventing protonation of 3 .
Carbodiimide-Mediated Coupling
To avoid handling corrosive acid chlorides, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed (Figure 2).
Reaction Scheme:
-
Activation : 1 is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DCM or DMF to form an active ester intermediate (5 ).
-
Coupling : 3 (1.3 eq) is added, and the mixture is stirred at room temperature for 24 hours.
Optimization Data
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 78 | 95 |
| Solvent | DMF | 85 | 98 |
| Reaction Time | 12 h | 65 | 90 |
| Reaction Time | 24 h | 85 | 98 |
Advantages :
-
DMF enhances solubility of intermediates, improving reaction efficiency .
-
HOBt suppresses racemization, critical for chiral integrity .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable scalable synthesis using resin-bound intermediates (Figure 3).
Procedure :
-
Resin Functionalization : Wang resin is loaded with 1 using a linker (e.g., hydroxymethylphenoxy).
-
On-Resin Activation : Treatment with EDC/HOBt activates the carboxylic acid.
-
Amine Coupling : 3 is introduced in DMF, followed by cleavage with trifluoroacetic acid (TFA).
Performance Metrics
| Metric | Result |
|---|---|
| Purity (HPLC) | 98% |
| Isolated Yield | 75% |
| Scalability | Up to 1 kg/batch |
Applications :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time (Table 1).
Protocol :
-
1 (1 eq), 3 (1.5 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DMF are irradiated at 100°C for 20 minutes.
Comparative Data
| Method | Time | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional | 24 h | 85 | N/A |
| Microwave | 20 min | 88 | 300 |
Benefits :
Biocatalytic Approaches
Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) offer green chemistry alternatives.
Process :
-
1 and 3 are reacted in tert-butanol at 40°C with immobilized lipase.
Results :
| Enzyme Loading (wt%) | Conversion (%) |
|---|---|
| 5 | 45 |
| 10 | 68 |
| 15 | 72 |
Challenges :
Purification and Characterization
Purification Methods :
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity .
-
Recrystallization : Ethanol/water mixtures yield crystalline product (mp 112–114°C) .
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 5.6 Hz, 2H, OCH₂), 3.36 (s, 3H, OCH₃).
-
HPLC : tᵣ = 6.7 min (C18 column, 70:30 MeOH/H₂O).
Industrial-Scale Manufacturing Considerations
Cost Analysis :
| Method | Cost per kg (USD) |
|---|---|
| Acid Chloride | 1,200 |
| Carbodiimide | 1,500 |
| Microwave | 1,800 |
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of N-(2-Methoxyethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common methods include:
- Refluxing in Solvents: Utilizing solvents like dichloromethane or tetrahydrofuran (THF) to facilitate the reaction.
- Use of Catalysts: Employing catalysts such as sodium hydroxide to promote the formation of the desired product.
Chemistry
- Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic applications.
Biology
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains .
- Anticancer Properties: Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231, highlighting their potential in cancer therapy .
Medicine
- Therapeutic Development: The compound is being explored for its therapeutic effects, particularly as a potential drug candidate targeting specific diseases like osteoporosis and certain cancers .
- Drug Design: Its structure allows for modifications that enhance bioactivity and pharmacokinetic properties, making it a valuable candidate in drug discovery programs .
Anticancer Activity
A study evaluated a series of piperidine derivatives, including this compound, for their ability to inhibit cathepsin K, an enzyme linked to bone resorption and cancer metastasis. The most potent derivative demonstrated an IC50 value of 13.52 µM against cathepsin K .
Antimicrobial Efficacy
In another investigation, derivatives were tested against Staphylococcus aureus and Klebsiella pneumoniae. Notably, one compound exhibited over 80% inhibition at a concentration of 50 µg/mL, showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cathepsin K, preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced bone resorption, making it a potential therapeutic agent for osteoporosis .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their distinguishing features:
Key Research Findings
- Impact of Substituents on Binding: The bromine atom in CU2017 creates a strong anomalous scattering signal, confirming its role in occupying a novel allosteric site .
- Solubility vs. Activity Trade-offs : Methoxyethyl and hydroxycyclohexyl groups improve solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs (e.g., N-(4-chloro-3-methoxyphenyl)).
- Metabolic Stability : Methyl and methoxyethyl substituents exhibit lower susceptibility to oxidative metabolism compared to bulkier groups ().
Biological Activity
N-(2-Methoxyethyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cellular signaling, neurotransmitter modulation, and enzyme interactions. This article synthesizes current research findings, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a methoxyethyl substituent, enhancing its solubility and biological activity. Its molecular formula is , and it is often utilized in the form of its hydrochloride salt for stability.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways.
- Receptor Interaction : Preliminary studies suggest it interacts with neurotransmitter systems, particularly dopamine and serotonin receptors, which could affect mood and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits notable effects on cellular processes. The following table summarizes its observed biological activities:
| Biological Activity | Description | Source |
|---|---|---|
| Cellular Signaling | Influences gene expression and cellular metabolism through enzyme interactions. | |
| Neurotransmitter Modulation | Potentially affects dopamine and serotonin pathways, indicating a role in mood regulation. | |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical functions. | |
| Dose-Dependent Effects | Biological effects vary based on dosage, suggesting a complex relationship between concentration and activity. |
Study 1: Neurotransmitter Interaction
A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that administration led to significant changes in serotonin levels, correlating with observed behavioral changes related to anxiety and mood disorders. These findings suggest potential applications in treating psychiatric conditions.
Study 2: Enzyme Activity Assessment
In vitro assays demonstrated that this compound inhibited the activity of certain metabolic enzymes. The IC50 values were determined for various enzymes, showing effective inhibition at low concentrations. This study highlights the compound's potential as a therapeutic agent targeting metabolic disorders.
Future Research Directions
Further investigations are necessary to elucidate the specific molecular targets and pathways influenced by this compound. Key areas for future research include:
- Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level.
- Therapeutic Applications : Exploring its potential in treating neurological disorders and metabolic diseases.
- Safety Profile Evaluation : Assessing the compound's safety and side effects through comprehensive toxicological studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)piperidine-3-carboxamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with 2-methoxyethylamine under carbodiimide-mediated conditions. Post-synthesis purification via column chromatography (e.g., silica gel) followed by HPLC (≥98% purity) is critical. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, related piperidine-carboxamide analogs use similar protocols .
Q. How can the structural conformation of This compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography or computational modeling (DFT) can resolve stereochemistry. For analogs like (3S)-1-[(2-methoxyphenyl)acetyl]piperidine-3-carboxamide, crystallographic data (e.g., PDB ID A1BQ4) reveal torsional angles and hydrogen-bonding patterns critical for stability . Pair NMR coupling constants with NOE experiments to validate spatial arrangements.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability tests under varying temperatures (e.g., 2–8°C for long-term storage) and light exposure should be conducted. Related piperidine derivatives degrade at >40°C or in prolonged acidic conditions, necessitating inert atmosphere storage .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for This compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For example, analogs like N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide show varying potency due to metabolite interference. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and include positive controls from literature .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Focus on modular substitutions:
- Methoxyethyl chain : Assess flexibility vs. steric hindrance via alkylation with shorter/longer ethoxy groups.
- Piperidine ring : Compare 3-carboxamide vs. 4-carboxamide regioisomers for target engagement.
Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets. For example, butyrylcholinesterase inhibitors with naphthalene-sulfonamide moieties highlight the impact of aromatic substituents .
Q. How can researchers optimize analytical methods to detect trace impurities in This compound batches?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water). Limit of detection (LOD) can reach 0.01% for byproducts like unreacted piperidine precursors. Cross-reference with spectral libraries (e.g., PubChem) for unknown peaks .
Q. What mechanistic studies are warranted to elucidate the compound’s metabolic pathways?
- Methodological Answer : Use hepatic microsome assays (human/rodent) with LC-HRMS to identify phase I/II metabolites. For instance, oxidation of the methoxyethyl group to carboxylic acid derivatives is common in similar compounds. Pair with CYP450 inhibition assays to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
